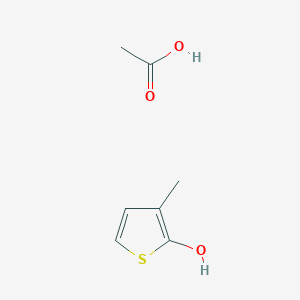
Acetic acid;3-methylthiophen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-methylthiophen-2-ol is an organic compound that combines the properties of acetic acid and a thiophene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Thiophenes are sulfur-containing heterocyclic compounds that are significant in various chemical and biological applications due to their aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylthiophen-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophen-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of 3-methylthiophen-2-ol in the presence of acetic acid. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3-methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of acetic acid;3-methylthiophen-2-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
3-Methylthiophene: Lacks the acetic acid moiety.
Acetic Acid: Lacks the thiophene ring.
Uniqueness
Acetic acid;3-methylthiophen-2-ol is unique due to the combination of the acetic acid and thiophene functionalities. This dual nature allows it to participate in a broader range of chemical reactions and interactions compared to its individual components .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique combination of acetic acid and thiophene properties makes it a valuable building block for the synthesis of complex molecules and materials.
Propiedades
Número CAS |
90467-72-4 |
|---|---|
Fórmula molecular |
C7H10O3S |
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
acetic acid;3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS.C2H4O2/c1-4-2-3-7-5(4)6;1-2(3)4/h2-3,6H,1H3;1H3,(H,3,4) |
Clave InChI |
DCFFHBKYMTXISH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


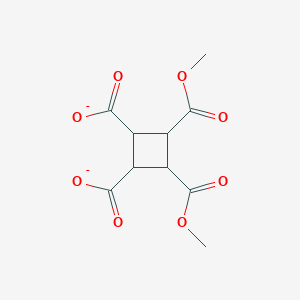
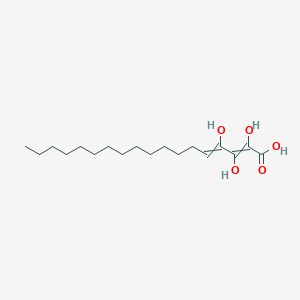

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
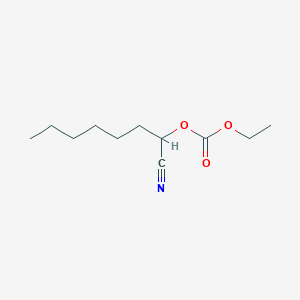
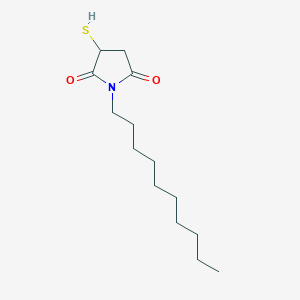
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
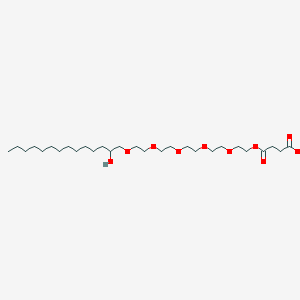
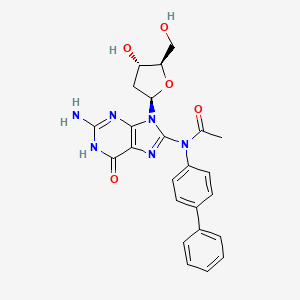
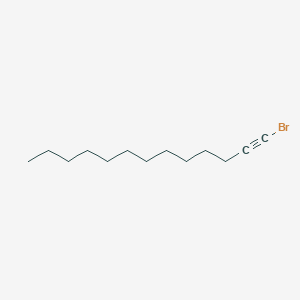
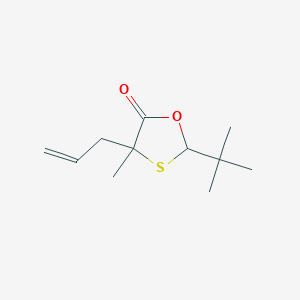
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
